p-Isopropylphenyl Phenyl Phosphate
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Overview
Description
p-Isopropylphenyl Phenyl Phosphate: is an organophosphorus compound widely used as a flame retardant and plasticizer. It is known for its excellent thermal stability and electrical properties, making it a valuable additive in various industrial applications. The compound’s molecular formula is C27H33O4P , and it has a molecular weight of 452.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-Isopropylphenyl Phenyl Phosphate typically involves the alkylation of phenol with propylene in the presence of a Friedel-Crafts catalyst, such as p-toluene sulfonic acid. The reaction proceeds with the formation of monoisopropylphenol, which is then phosphorylated using phosphorus oxychloride to yield the desired phosphate ester .
Industrial Production Methods: In industrial settings, the production process involves the following steps:
Alkylation: Phenol is alkylated with propylene to achieve a C3/φ ratio of less than 0.30 using a p-toluene sulfonic acid catalyst.
Distillation: Unreacted phenol is removed as distillate to yield a distilland with a higher C3/φ ratio.
Phosphorylation: The distilland is phosphorylated to produce a triaryl phosphate mixture with reduced 2,6-diisopropylphenyl phosphate content.
Chemical Reactions Analysis
Types of Reactions: p-Isopropylphenyl Phenyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and potassium carbonate are often used under mild conditions.
Major Products:
Oxidation: The major products include phosphoric acid and its derivatives.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenyl phosphates.
Scientific Research Applications
Chemistry: p-Isopropylphenyl Phenyl Phosphate is used as a flame retardant in polymers and resins, enhancing their thermal stability and fire resistance .
Biology and Medicine: The compound is studied for its potential effects on human health, particularly its role as an endocrine disruptor and its impact on reproductive health .
Industry: It is widely used as a plasticizer in the production of flexible plastics, improving their flexibility and durability .
Mechanism of Action
The mechanism of action of p-Isopropylphenyl Phenyl Phosphate as a flame retardant involves the formation of phosphoric acid during thermal decomposition. This acid reacts to form pyrophosphoric acid, which acts in its condensed phase to block heat transfer, thereby reducing flammability .
Comparison with Similar Compounds
4-Isopropylphenyl Diphenyl Phosphate: (CAS: 55864-04-5)
o,m,p-Isopropylphenyl Phenyl Phosphate Mixture: (CAS: 68782-95-6)
Isopropylated Triphenyl Phosphate: (CAS: 68937-41-7)
Uniqueness: this compound is unique due to its specific isopropyl substitution pattern, which imparts distinct thermal and chemical properties compared to other similar compounds. Its lower toxicity and environmental friendliness make it a preferred choice in various applications .
Properties
CAS No. |
69415-02-7 |
---|---|
Molecular Formula |
C15H17O4P |
Molecular Weight |
292.27 g/mol |
IUPAC Name |
phenyl (4-propan-2-ylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C15H17O4P/c1-12(2)13-8-10-15(11-9-13)19-20(16,17)18-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,16,17) |
InChI Key |
BAMFFSDSHNMEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 |
Synonyms |
4-Isopropylphenyl Phenyl Hydrogen Phosphate |
Origin of Product |
United States |
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